Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate
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Overview
Description
Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7BrF3NO2. It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate typically involves multiple steps. One common method includes:
Reduction: Conversion of the nitro group to an amino group.
Bromination: Introduction of a bromine atom to the aromatic ring.
Esterification: Formation of the ester group by reacting with methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate undergoes several types of chemical reactions:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Bromination: Bromine or N-bromosuccinimide (NBS).
Esterification: Methanol and sulfuric acid as a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzoates and derivatives with modified functional groups, which can be further utilized in different chemical syntheses .
Scientific Research Applications
Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and bromo groups can form hydrogen bonds and halogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-5-bromo-2-fluorobenzoate
- Methyl 4-amino-5-chloro-2-(trifluoromethyl)benzoate
- Methyl 4-amino-5-bromo-2-(difluoromethyl)benzoate
Uniqueness
Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in pharmaceutical research and material science .
Properties
IUPAC Name |
methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-16-8(15)4-2-6(10)7(14)3-5(4)9(11,12)13/h2-3H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRNIIGNVXJAJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(F)(F)F)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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